molecular formula C18H20FN3OS B2365591 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one CAS No. 2310206-16-5

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one

カタログ番号: B2365591
CAS番号: 2310206-16-5
分子量: 345.44
InChIキー: JJWNMJJJDKWGFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a complex organic compound featuring a pyrazole ring, a bicyclooctane structure, and a fluorophenyl thioether group

準備方法

  • Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one typically begins with the construction of the pyrazole ring through a cyclization reaction involving appropriate precursors. Subsequent steps involve the formation of the bicyclooctane scaffold, followed by the introduction of the fluorophenyl thioether moiety under controlled conditions. Key reagents might include strong bases, oxidizing agents, and protecting groups to ensure selectivity and yield optimization.

  • Industrial Production Methods: On an industrial scale, the production of this compound would require robust and scalable methods. Multistep synthesis would likely be optimized to minimize purification steps and improve overall efficiency. Advanced techniques like continuous flow synthesis might be employed to ensure consistent quality and high throughput.

化学反応の分析

  • Types of Reactions: This compound is capable of undergoing various reactions, including oxidation, reduction, substitution, and coupling reactions. The pyrazole ring can be modified through electrophilic or nucleophilic substitution, while the fluorophenyl thioether group offers sites for oxidation and coupling reactions.

  • Common Reagents and Conditions: Typical reagents include halogenating agents, reductants like sodium borohydride, oxidizing agents such as hydrogen peroxide, and coupling partners like aryl halides for cross-coupling reactions. Conditions often involve controlled temperature and pH to ensure reaction specificity.

  • Major Products Formed: Depending on the reaction conditions, products might include halogenated derivatives, oxidized forms with different functional groups introduced, or conjugates formed through cross-coupling reactions.

科学的研究の応用

  • Chemistry: This compound can serve as an intermediate in the synthesis of more complex molecules, potentially useful in developing new materials or catalysts.

  • Biology: The unique structure may interact with biological targets, making it a candidate for studying receptor binding and enzyme inhibition.

  • Medicine: There is potential for this compound to act as a pharmaceutical agent, possibly in the realm of neuropharmacology due to the presence of the bicyclooctane moiety.

  • Industry: In industrial applications, it could be useful in the development of specialty chemicals and advanced materials.

作用機序

The effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one are mediated through its interaction with molecular targets, potentially involving inhibition or activation of enzymes or binding to specific receptors. The pyrazole ring and fluorophenyl thioether groups contribute to its binding affinity and specificity, while the bicyclooctane structure provides steric hindrance that can influence its reactivity and interaction with other molecules.

類似化合物との比較

Compared to other compounds with similar functional groups, 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one stands out due to its unique combination of structural elements. For instance:

  • 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(phenylthio)ethan-1-one: lacks the fluorine atom, which may affect its electronic properties and reactivity.

  • 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one: has an imidazole ring instead of pyrazole, leading to different biochemical interactions.

  • 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((3-chlorophenyl)thio)ethan-1-one: replaces the fluorine with chlorine, which may alter its pharmacological profile.

This article summarizes the fascinating properties and potential applications of this compound, showing its promise in multiple fields.

生物活性

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a novel bicyclic amine that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a pyrazole moiety and a 4-fluorophenyl thioether group. Its molecular formula can be represented as C16H19FN3OSC_{16}H_{19}FN_3OS, with a molecular weight of approximately 316.4 g/mol. The presence of functional groups such as the carbonyl and thioether contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the bicyclic core : Utilizing specific reagents to construct the azabicyclo[3.2.1]octane framework.
  • Introduction of the pyrazole moiety : This step often requires careful control of reaction conditions to achieve high yields.
  • Modification with the fluorophenyl thio group : This final step enhances the compound's biological activity.

The primary mechanism of action for this compound involves the inhibition of NAAA, an enzyme that regulates levels of palmitoylethanolamide (PEA), an endocannabinoid-like molecule known for its anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation .

In Vitro Studies

Recent studies have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity against human NAAA, with some compounds showing IC50 values in the low nanomolar range (e.g., 0.042 μM for ARN19689) . These findings suggest that structural modifications can lead to enhanced potency and selectivity.

In Vivo Pharmacological Data

In vivo studies indicate that compounds similar to this compound can effectively reduce inflammation and pain in animal models, supporting their potential as therapeutic agents for managing inflammatory conditions .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications in the pyrazole ring and substitution patterns on the phenyl group significantly influence biological activity:

  • Positioning of substituents : The para position on the phenoxy ring has been identified as optimal for enhancing inhibitory potency.
  • Functional group variations : Changing electron-withdrawing or electron-donating groups can modulate both potency and selectivity towards NAAA and other related enzymes like FAAH (fatty acid amide hydrolase) .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study 1 : In a controlled study involving inflammatory pain models in rodents, administration of the compound resulted in a statistically significant reduction in pain scores compared to controls.
CompoundIC50 (μM)Efficacy (%)
ARN196890.04275
ARN161860.65560

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one, and how can purity be optimized?

  • Answer : Synthesis typically involves constructing the 8-azabicyclo[3.2.1]octane core first, followed by introducing the pyrazole and fluorophenylthio groups via nucleophilic substitution or coupling reactions . Key steps include:

  • Core Formation : Use stereoselective cyclization under controlled temperature (e.g., 0–5°C) to preserve the (1R,5S) configuration .
  • Functionalization : Pyrazole incorporation via Pd-catalyzed cross-coupling or SNAr reactions, requiring anhydrous conditions and inert atmospheres .
  • Purification : High-pressure liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Recrystallization in ethanol/water mixtures is also effective .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?

  • Answer : Combine spectroscopic and crystallographic methods:

  • NMR : 1H/13C NMR to identify protons adjacent to the azabicyclooctane nitrogen and fluorophenylthio group. NOESY confirms stereochemistry by spatial interactions between the bicyclic core and substituents .
  • X-ray Diffraction : Single-crystal analysis resolves absolute configuration, particularly the (1R,5S) stereochemistry .
  • IR Spectroscopy : Detect C=O (1690–1710 cm⁻¹) and C-S (650–700 cm⁻¹) stretches to validate ketone and thioether groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioassay data, such as inconsistent IC50 values across kinase inhibition studies?

  • Answer : Address variability through:

  • Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for enzyme lot-to-lot variability .
  • Orthogonal Assays : Validate hits via thermal shift assays (TSA) to measure target engagement independently .
  • Structural Analysis : Perform co-crystallization or molecular docking to identify binding pose discrepancies caused by fluorophenylthio orientation .

Q. How can computational modeling guide the optimization of this compound’s binding affinity for serotonin receptors?

  • Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify unstable hydrogen bonds (e.g., between pyrazole N2 and receptor Glu5.46) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing 4-fluorophenylthio with bulkier groups) to enhance hydrophobic interactions .
  • SAR Exploration : Compare with analogs like 1-((1R,5S)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one to isolate steric vs. electronic effects .

Q. What methodologies are recommended to study the metabolic stability of this compound in hepatic microsomes?

  • Answer :

  • Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C. Monitor time-dependent degradation via LC-MS/MS .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) in positive ion mode to detect oxidative metabolites (e.g., sulfoxide formation at the thioether group) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. Methodological Design Considerations

Q. How should researchers design experiments to evaluate the compound’s selectivity across related targets (e.g., GPCRs vs. kinases)?

  • Answer :

  • Panel Screening : Test against a diverse panel (e.g., 50+ targets) at 1 µM concentration. Prioritize targets showing >50% inhibition .
  • Counter-Screens : Use unrelated enzymes (e.g., carbonic anhydrase) to rule out nonspecific binding .
  • Structural Clustering : Group targets by binding site homology (e.g., ATP-binding pockets vs. helical bundle GPCRs) to interpret selectivity patterns .

Q. What analytical approaches can detect degradation products under accelerated stability conditions?

  • Answer :

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via UPLC-PDA at 254 nm .
  • Degradant Identification : HRMS/MS fragmentation to assign structures (e.g., ketone oxidation to carboxylic acid or thioether cleavage) .

Q. Data Conflict Resolution

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for the azabicyclooctane intermediate?

  • Answer :

  • Parameter Optimization : Systematically vary reaction parameters (e.g., solvent polarity: DMF vs. THF) and catalyst loading (Pd(PPh3)4 at 2–5 mol%) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via Michael addition) and adjust stoichiometry .

特性

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c19-13-2-6-17(7-3-13)24-12-18(23)22-14-4-5-15(22)11-16(10-14)21-9-1-8-20-21/h1-3,6-9,14-16H,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWNMJJJDKWGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。